molecular formula C21H27F6N5O2 B4294497 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

Cat. No.: B4294497
M. Wt: 495.5 g/mol
InChI Key: JPFYEJLCXMKXPB-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and trifluoroethoxy groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multiple steps. One common approach starts with the preparation of the adamantyl-piperazine intermediate. This intermediate is then reacted with a triazine derivative under specific conditions to introduce the trifluoroethoxy groups.

  • Preparation of Adamantyl-Piperazine Intermediate

      Reactants: 1-adamantylamine and piperazine.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the intermediate.

  • Formation of the Final Compound

      Reactants: The adamantyl-piperazine intermediate and a triazine derivative (e.g., cyanuric chloride).

      Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) to introduce the trifluoroethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The adamantyl and piperazine moieties can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantyl and piperazine moieties can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is unique due to the presence of trifluoroethoxy groups attached to the triazine core, which can impart distinct chemical and physical properties. The combination of adamantyl and piperazine moieties also contributes to its unique structural and functional characteristics .

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F6N5O2/c22-20(23,24)11-33-17-28-16(29-18(30-17)34-12-21(25,26)27)31-1-3-32(4-2-31)19-8-13-5-14(9-19)7-15(6-13)10-19/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFYEJLCXMKXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE

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